2-[(4-methoxybenzoyl)amino]-N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide
Overview
Description
2-[(4-methoxybenzoyl)amino]-N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxybenzoyl)amino]-N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the use of reagents such as 4-methoxybenzoic acid, phenylalanine derivatives, and isopropylamine. The reaction conditions may involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using batch or continuous flow reactors. The choice of method depends on factors such as the required production volume, cost efficiency, and safety considerations. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxybenzoyl)amino]-N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, leading to the formation of different reduced products.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(4-methoxybenzoyl)amino]-N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-methoxybenzoyl)amino]-N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-methylbenzoyl)amino]-N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide
- **2-[(4-ethoxybenzoyl)amino]-N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide
- **2-[(4-butoxybenzoyl)amino]-N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide
Uniqueness
What sets 2-[(4-methoxybenzoyl)amino]-N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide apart from similar compounds is its specific functional groups, which confer unique chemical and biological properties. These properties make it particularly valuable for certain applications, such as targeted drug delivery or as a specific inhibitor in biochemical assays.
Properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4/c1-18(2)28-27(33)24(17-19-9-5-4-6-10-19)30-26(32)22-11-7-8-12-23(22)29-25(31)20-13-15-21(34-3)16-14-20/h4-16,18,24H,17H2,1-3H3,(H,28,33)(H,29,31)(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPVTQFAJMGQPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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